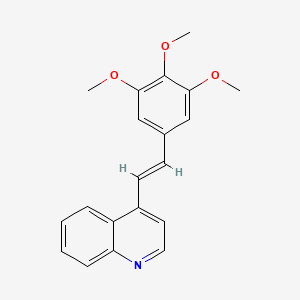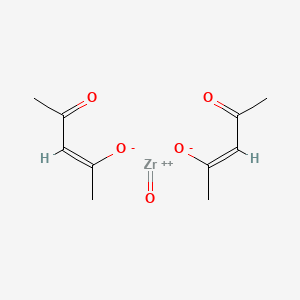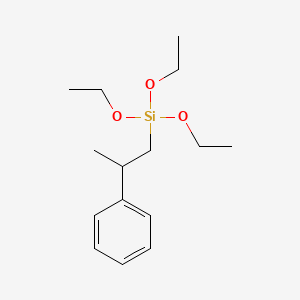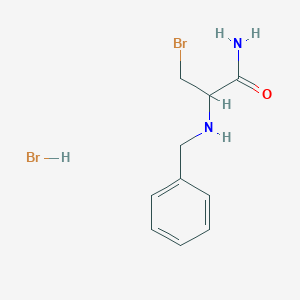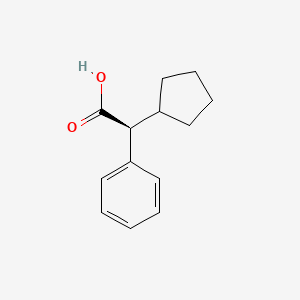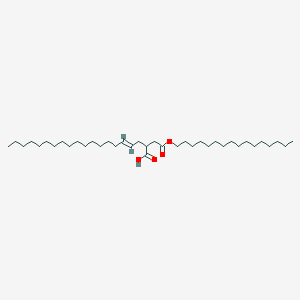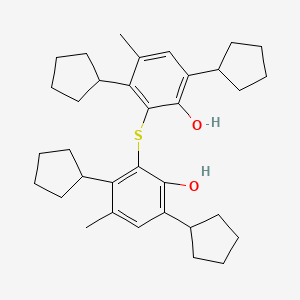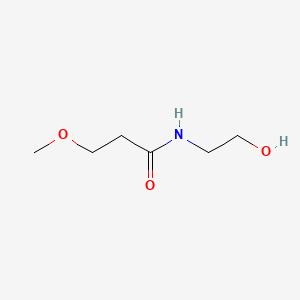
Propanamide, N-(2-hydroxyethyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(2-hydroxyethyl)-3-methoxy- is an organic compound belonging to the amide group It is characterized by the presence of a propanamide backbone with a hydroxyethyl and a methoxy group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanamide, N-(2-hydroxyethyl)-3-methoxy- can be synthesized through several methodsAnother method includes the dehydration of ammonium propionate to form the amide, which is then modified to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-(2-hydroxyethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyethyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-(2-hydroxyethyl)-3-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Propanamide, N-(2-hydroxyethyl)-3-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: The parent compound without the hydroxyethyl and methoxy groups.
N-(2-hydroxyethyl)propanamide: Similar structure but lacks the methoxy group.
3-methoxypropanamide: Similar structure but lacks the hydroxyethyl group.
Uniqueness
Propanamide, N-(2-hydroxyethyl)-3-methoxy- is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
35544-45-7 |
|---|---|
Molekularformel |
C6H13NO3 |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-3-methoxypropanamide |
InChI |
InChI=1S/C6H13NO3/c1-10-5-2-6(9)7-3-4-8/h8H,2-5H2,1H3,(H,7,9) |
InChI-Schlüssel |
OUBLOFZFNZSRQY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


